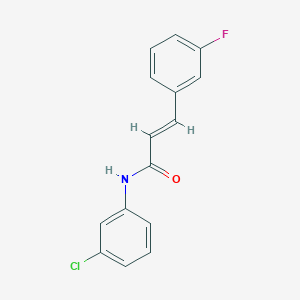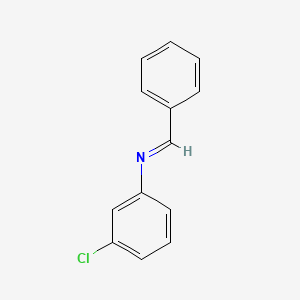![molecular formula C15H13F3N2O4S B11951888 Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of functional groups such as phenyl, trifluoromethyl, and sulfonyl imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of Functional Groups: The phenyl, trifluoromethyl, and sulfonyl groups are introduced through substitution reactions.
Esterification: The final step involves the esterification of acetic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The phenyl, trifluoromethyl, and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Pyrimidine derivatives are known for their activity against various diseases, including cancer, viral infections, and inflammatory conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups allows it to form specific interactions with these targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
- (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid methyl ester
- (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid ethyl ester
- (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-butyric acid ethyl ester
Uniqueness
The uniqueness of (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
特性
分子式 |
C15H13F3N2O4S |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
ethyl 2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylacetate |
InChI |
InChI=1S/C15H13F3N2O4S/c1-2-24-13(21)9-25(22,23)14-19-11(10-6-4-3-5-7-10)8-12(20-14)15(16,17)18/h3-8H,2,9H2,1H3 |
InChIキー |
OKXFPZQLPGPFOM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




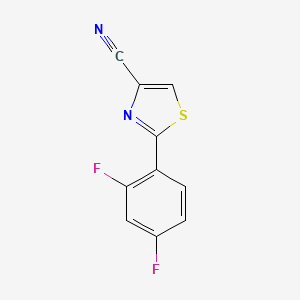
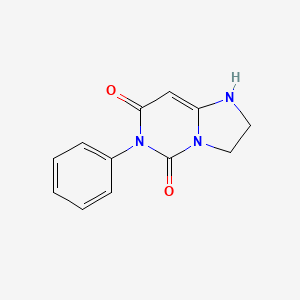
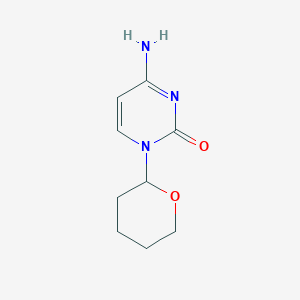
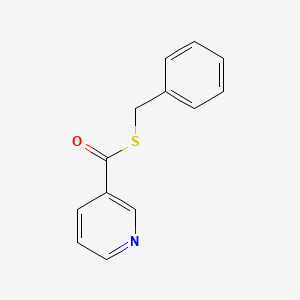
![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
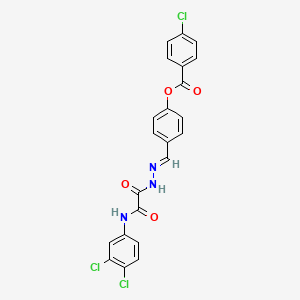

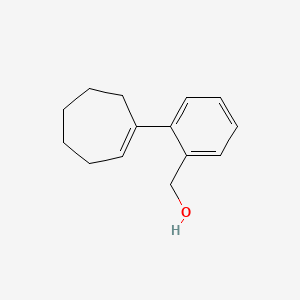
![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)
